molecular formula C9H13NO2 B057110 1,4-Dioxaspiro[4.5]decane-8-carbonitrile CAS No. 69947-09-7

1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B057110
CAS RN: 69947-09-7
M. Wt: 167.2 g/mol
InChI Key: WZWQNWWFCHNJON-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound that has garnered interest due to its potential in producing biologically active compounds. It belongs to the class of organic compounds known as spirocyclic compounds, characterized by their unique structural motif involving a quaternary carbon atom that is part of two ring systems.

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and related compounds involves various chemical reactions. A study by Ogurtsov and Rakitin (2020) described a convenient synthesis method using commercially available reagents, notably tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (Ogurtsov & Rakitin, 2020). This method is noted for its promise in producing important biologically active compounds.

Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is characterized by its spirocyclic framework, which incorporates both oxygen and nitrogen atoms. This unique structure is crucial in its reactivity and interaction with other molecules.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, contributing to its versatility in synthesis. For instance, it reacts with alcohols and ketoximes to form heterocyclic compounds, as demonstrated in the synthesis of dihydrofurans and tetrahydro-4h-chromene series (Kayukova et al., 1998).

Scientific Research Applications

  • Photosensitized Electron Transfer Reactions : The compound's radical cations, formed through photosensitized irradiation, have been studied for their reactivity, particularly in carbon-carbon bond cleavage reactions (Arnold, Lamont, & Perrott, 1991).

  • Synthesis of Biologically Active Compounds : Its derivatives, such as 8-oxa-2-azaspiro[4.5]decane, have been synthesized from commercially available reagents, showing promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

  • Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a derivative, serves as a bifunctional synthetic intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Solubility in Sustainable Solvents : The solubility of its derivatives in sustainable solvents like water and ionic liquids has been systematically studied, aiding in the design of future alternative reactions (Melo, Rodrigues, Bogel-Łukasik, & Ewa Bogel-Łukasik, 2012).

  • NMR Spectroscopy in Structural Analysis : The compound and its derivatives have been analyzed using NMR spectroscopy, contributing to the understanding of their stereochemistry and relative configurations (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Enantiomerically Pure Synthesis : It has been used in the enantiomerically pure synthesis of compounds, illustrating its versatility in creating complex organic molecules (Schwartz, Hayes, Kitching, & De Voss, 2005).

  • Mass Spectrometric Studies : Mass spectrometry has been employed to study the fragmentation patterns of its derivatives, contributing to the understanding of their molecular structures (Solomons, 1982).

  • Pheromone Synthesis : The synthesis of specific isomers of its derivatives has been achieved, with applications in understanding and replicating insect pheromones (Cubero, Lopez-Espinosa, & Richardson, 1993).

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWQNWWFCHNJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455721
Record name 1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-8-carbonitrile

CAS RN

69947-09-7
Record name 1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-Dioxa-spiro[4,5]decan-8-one (2.0 grams, 12.8 mmole) and tosyl-methyl isocyanate (5.0 grams, 25.6 mmole) in dimethylformamide (25 ml) at 0° C. was added 1.0 M tBuOK in tButanol (25.6 ml) and stirred at 0° C. for 1 hour and room temperature over night. The mixture was diluted with water and extracted with diethyl ether. The combined extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to a solid which was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent to give a solid (1.45 g). MW 167.209; MS (m/e) 168 (M++1).
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 8,314,119 shows synthesis of (4s)-1-azaadamantan-4-ol HCl salt from a 7-step process of: (1) Reducing of 1,4-dioxaspiro[4.5]decan-8-one with TOSMIC giving 1,4-dioxaspiro[4.5]decane-8-carbonitrile; (2) Reducing resulting product with LAH giving 1,4-dioxaspiro[4.5]decan-8-ylmethanamine; (3) Cyclizing resulting product with a double-Mannich type condensation using paraformaldehyde and sulfuric acid to form azaadamantan-4-one; (4) Reducing ketone group of azaadamantan-4-one to an alcohol using NaBH4 in presence of borane-THF complex to form a diastereomeric mixture of 1-azaadamantan-4-ol N-borane complex; (5) Coupling resulting product with 4-chlorobenzoic acid; (6) Separating (4s) isomer by column chromatography (silica gel, using 3:1 hexanes-EtOAc), followed by removing 4-chlorobenzoic acid moiety with NaOH; and (7) Removing BH3 group with HCl giving (4s)-1-azaadamantan-4-ol HCl salt. U.S. Pat. No. 8,314,119 is incorporated herein by reference.
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(4s)-1-azaadamantan-4-ol HCl salt
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Synthesis routes and methods III

Procedure details

p-Toluenesulfonylmethylisocyanide (27.0 g) was added at room temperature to a solution of 1,4-cyclohexanedione monoethyleneketal (16.6 g) in 1,2-dimethoxyethane (133 ml) and ethanol (13 ml). Then, potassium tert-butoxide was added under ice cooling over an hour, and stirred at room temperature for three hours. After completion of the reaction, water was added and extracted with ethyl acetate three times. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1,4-dioxaspiro[4,5]decane-8-carbonitrile (12.8 g) as a colorless oil.
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27 g
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13 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Park, S Jo, YM Lee, G Saravanakumar… - … applied materials & …, 2021 - ACS Publications
The high activity of specific enzymes in cancer has been utilized in cancer diagnosis, as well as tumor-targeted drug delivery. NAD(P)H:quinone oxidoreductase-1 (NQO1), an …
Number of citations: 35 pubs.acs.org
PJ Bradley, DH Grayson - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
(E)-3-Phenylsulfonylprop-2-enenitrile undergoes facile Diels–Alder reactions, moderate regioselectivity being observed with several unsymmetrical dienes. Danishefsky's diene and …
Number of citations: 16 pubs.rsc.org
G Allan, AJ Carnell, MLE Hernandez… - Journal of the Chemical …, 2000 - pubs.rsc.org
Enol acetates 3–10 derived from prochiral 4,4-disubstituted cyclohexanones can be resolved with Pseudomonas fluorescens lipase to give enantiomerically pure (>99% ee) enol esters …
Number of citations: 10 pubs.rsc.org
YJ Wu, H He, R Bertekap, R Westphal, S Lelas… - Bioorganic & medicinal …, 2013 - Elsevier
This report describes the synthesis, structure–activity relationships and activity of piperidine, homopiperidine, and azocane derivatives combining NK 1 receptor (NK 1 R) antagonism …
Number of citations: 25 www.sciencedirect.com
Š Gubič, A Montalbano, C Sala, A Becchetti… - European Journal of …, 2023 - Elsevier
Voltage-gated potassium channel K V 1.3 inhibitors have been shown to be effective in preventing T-cell proliferation and activation by affecting intracellular Ca 2+ homeostasis. Here, …
Number of citations: 0 www.sciencedirect.com
DM Ortiz, RJP Custodio, A Abiero, CJ Botanas… - Addiction …, 2021 - Wiley Online Library
Novel psychoactive substances remain the popular recreational drugs of use over the years. They continue to bypass government restrictions due to their synthesis and modifications. …
Number of citations: 7 onlinelibrary.wiley.com
J Zhou, Q Jiang, P Fu, S Liu, S Zhang… - The Journal of …, 2017 - ACS Publications
An alternative synthesis of 4-(heteroaryl)cyclohexanones is described featuring a palladium-catalyzed ester α-arylation followed by decarboxylation. The substrate scope is broad with a …
Number of citations: 8 pubs.acs.org
L Peterlin-Mašič, A Jurca, P Marinko, A Jančar, D Kikelj - Tetrahedron, 2002 - Elsevier
A general synthesis of several novel partially saturated, conformationally restricted heterobicyclic arginine side chain mimetics is described. These compounds are interesting …
Number of citations: 24 www.sciencedirect.com

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